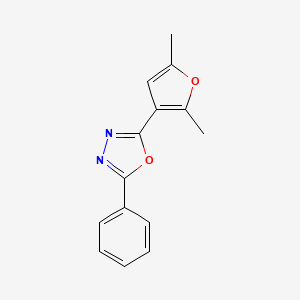![molecular formula C12H16N2O4S B4647204 methyl 5-methyl-2-[(4-morpholinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4647204.png)
methyl 5-methyl-2-[(4-morpholinylcarbonyl)amino]-3-thiophenecarboxylate
Descripción general
Descripción
Methyl 5-methyl-2-[(4-morpholinylcarbonyl)amino]-3-thiophenecarboxylate, also known as MMT, is a chemical compound used in scientific research. It belongs to the class of compounds known as thiophene carboxamides, which have been studied for their potential therapeutic applications. MMT is a white crystalline powder with a molecular weight of 362.4 g/mol and a melting point of 142-144°C.
Mecanismo De Acción
The mechanism of action of methyl 5-methyl-2-[(4-morpholinylcarbonyl)amino]-3-thiophenecarboxylate is not well understood. However, it is believed to act as a nucleophilic catalyst in certain reactions, due to the presence of the morpholine group. Additionally, this compound has been shown to interact with metal ions, which may contribute to its fluorescence properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been shown to be relatively non-toxic in animal studies, with no significant adverse effects observed at doses up to 500 mg/kg.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using methyl 5-methyl-2-[(4-morpholinylcarbonyl)amino]-3-thiophenecarboxylate in lab experiments is its relatively low cost and ease of synthesis. Additionally, it has been shown to be relatively stable under a variety of conditions. However, one limitation is its limited solubility in water, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on methyl 5-methyl-2-[(4-morpholinylcarbonyl)amino]-3-thiophenecarboxylate. One area of interest is its potential as a photosensitizer in photodynamic therapy. Additionally, further studies could be done to explore its potential as a fluorescent probe for sensing applications. Finally, the synthesis of novel thiophene derivatives using this compound as a building block could be an area of future research.
Aplicaciones Científicas De Investigación
Methyl 5-methyl-2-[(4-morpholinylcarbonyl)amino]-3-thiophenecarboxylate has been studied for its potential applications in various scientific fields. One of its primary uses is as a building block for the synthesis of other compounds. It has been used to synthesize a range of thiophene derivatives, which have been studied for their potential biological activities.
This compound has also been studied for its potential as a fluorescent probe. It has been shown to exhibit strong fluorescence in the presence of certain metal ions, making it useful for sensing applications. Additionally, this compound has been studied for its potential as a photosensitizer in photodynamic therapy, a type of cancer treatment that uses light to activate a photosensitizing agent.
Propiedades
IUPAC Name |
methyl 5-methyl-2-(morpholine-4-carbonylamino)thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c1-8-7-9(11(15)17-2)10(19-8)13-12(16)14-3-5-18-6-4-14/h7H,3-6H2,1-2H3,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXWZKBYBDSUSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)NC(=O)N2CCOCC2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3-chlorobenzyl)sulfonyl]-N-isopropyl-4-piperidinecarboxamide](/img/structure/B4647128.png)
![2-ethoxy-4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 2-thiophenecarboxylate](/img/structure/B4647134.png)
![2-{5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furyl}-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4647142.png)
![N-(3-chlorophenyl)-2-{[5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4647153.png)
![N-[4-(benzyloxy)phenyl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4647155.png)



![1-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]-4-piperidinecarboxylic acid](/img/structure/B4647184.png)
![N-(2-furylmethyl)-2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B4647200.png)
![1-(2-chloro-6-fluorobenzyl)-4-{4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoyl}piperazine](/img/structure/B4647207.png)
![N'-{[1-(2-chloro-6-fluorobenzyl)-1H-indol-3-yl]methylene}-1-(ethylsulfonyl)-3-piperidinecarbohydrazide](/img/structure/B4647210.png)
![4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]-N-(3-pyridinylmethyl)cyclohexanecarboxamide](/img/structure/B4647224.png)
![2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}thio)-N-phenylacetamide](/img/structure/B4647226.png)
